2-Chloro-6-piperazin-1-ylphenol;dihydrochloride
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Overview
Description
“2-Chloro-6-piperazin-1-ylphenol;dihydrochloride” is a chemical compound with the CAS Number: 2361635-69-8 . It has a molecular weight of 285.6 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9 (10 (8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H
. The InChI key is PSIPQIIFMFGEGM-UHFFFAOYSA-N
. It is stored at room temperature . The compound’s safety information includes several hazard statements: H302, H312, H315, H319, H332, H335 .
Scientific Research Applications
Synthetic Chemistry Applications
One of the primary applications of compounds related to 2-Chloro-6-piperazin-1-ylphenol dihydrochloride is in the field of synthetic chemistry, where they serve as pharmaceutical intermediates. Research has focused on developing efficient synthesis methods for these compounds. For instance, studies have described synthetic pathways involving reactions like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis to produce pharmaceutical intermediates such as 1-(2,3-dichlorophenyl)piperazine. These methods highlight the compound's utility in the synthesis of complex molecules and pharmaceuticals (Li Ning-wei, 2006; Z. Quan, 2006).
Medicinal Chemistry and Pharmacology Applications
In medicinal chemistry, derivatives of 2-Chloro-6-piperazin-1-ylphenol dihydrochloride have been investigated for their potential therapeutic applications. Some studies have focused on the synthesis and biological evaluation of derivatives for their anticancer and antibacterial properties. For example, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed promising antiproliferative agents against breast cancer cells, comparing favorably with the effective anticancer drug cisplatin (L. Yurttaş et al., 2014).
Pharmacological Evaluation
Further, compounds related to 2-Chloro-6-piperazin-1-ylphenol dihydrochloride have been evaluated for their pharmacological effects, including anti-inflammatory, analgesic, antifungal, and antituberculosis activities. These studies contribute to our understanding of the compound's potential therapeutic applications and its role in drug development. For instance, derivatives have been synthesized and characterized for their biological activities, revealing significant antibacterial, antifungal, and anthelmintic activities, which underscores the versatility of these compounds in medicinal chemistry (G. Khan et al., 2019).
Safety and Hazards
The safety information for “2-Chloro-6-piperazin-1-ylphenol;dihydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylphenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13;;/h1-3,12,14H,4-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPQIIFMFGEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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